An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a pyridine ring with chloro, methyl, and amine substituents, make it a valuable building block for the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the production of Lumacaftor, a drug used to treat cystic fibrosis, highlighting its importance in the synthesis of high-value pharmaceutical agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven insights into its characterization.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.
Chemical Structure:
Figure 1: Chemical structure of 6-Chloro-5-methylpyridin-2-amine.
Key Identifiers:
| Identifier | Value |
| CAS Number | 442129-37-5[2][3][4][5][6] |
| Molecular Formula | C6H7ClN2[2][3][6] |
| Molecular Weight | 142.59 g/mol [6] |
| InChI Key | KPZRCZMNXPBHEH-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=C(N=C(C=C1)N)Cl[6] |
| Synonyms | 6-chloro-5-methyl-2-pyridinamine, 6-Amino-2-chloro-3-methylpyridine[3][4][6] |
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-5-methylpyridin-2-amine is presented below. These parameters are fundamental for professionals in drug development for considerations such as formulation, solubility, and absorption.
| Property | Value | Source |
| Physical Form | White to yellow solid/powder | |
| Melting Point | 88-92 °C | [3] |
| Boiling Point | 270.805 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 117.6 ± 25.9 °C | [3] |
| Refractive Index | 1.592 | [3] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is critical for the structural elucidation and confirmation of 6-Chloro-5-methylpyridin-2-amine. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum will display six unique signals for the carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations from the pyridine ring, and a C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed can provide further structural information. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.
Experimental Protocols
The following section outlines standardized methodologies for the determination of key physicochemical properties of 6-Chloro-5-methylpyridin-2-amine.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Workflow for Melting Point Determination:
Figure 2: Workflow for melting point determination.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of 6-Chloro-5-methylpyridin-2-amine. A reverse-phase method is typically suitable.
Step-by-Step HPLC Protocol:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.
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Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
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Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of 6-Chloro-5-methylpyridin-2-amine in the same solvent as the standard.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).
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-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Applications in Drug Discovery and Development
As a functionalized heterocyclic compound, 6-Chloro-5-methylpyridin-2-amine is a valuable scaffold in drug discovery.[6] The presence of the amino group provides a key reaction site for further molecular elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships. The pyridine core is a common motif in many biologically active molecules. Its role as a key intermediate for Lumacaftor underscores its utility in synthesizing targeted therapies.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling 6-Chloro-5-methylpyridin-2-amine. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
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Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3]
Conclusion
6-Chloro-5-methylpyridin-2-amine is a compound of considerable importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in research and development. The data and protocols provided herein serve as a valuable resource for scientists and professionals working with this key chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. 6-chloro-5-methylpyridin-2-amine CAS 442129-37-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 6-Chloro-5-methylpyridin-2-amine | CAS#:442129-37-5 | Chemsrc [chemsrc.com]
- 6. 6-Chloro-5-methylpyridin-2-amine | 442129-37-5 | FA55812 [biosynth.com]
